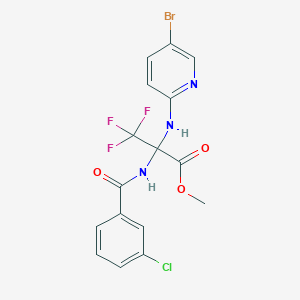![molecular formula C22H19F3N2O4 B396185 ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(4-{[(NAPHTHALEN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANOATE](/img/structure/B396185.png)
ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(4-{[(NAPHTHALEN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(4-{[(NAPHTHALEN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl, hydroxy, and naphthylamino groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(4-{[(NAPHTHALEN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANOATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile . This reaction can be carried out under conventional or microwave irradiation methods to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(4-{[(NAPHTHALEN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANOATE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols or amines.
科学的研究の応用
ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(4-{[(NAPHTHALEN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(4-{[(NAPHTHALEN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The trifluoromethyl group enhances the compound’s binding affinity and specificity for its targets, making it a potent modulator of biological activity .
類似化合物との比較
Similar Compounds
- Ethyl 3,3,3-trifluoro-2-oxopropanoate
- ®-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(4-{[(NAPHTHALEN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANOATE stands out due to its combination of trifluoromethyl, hydroxy, and naphthylamino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C22H19F3N2O4 |
|---|---|
分子量 |
432.4g/mol |
IUPAC名 |
ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(naphthalen-2-ylcarbamoylamino)phenyl]propanoate |
InChI |
InChI=1S/C22H19F3N2O4/c1-2-31-19(28)21(30,22(23,24)25)16-8-11-17(12-9-16)26-20(29)27-18-10-7-14-5-3-4-6-15(14)13-18/h3-13,30H,2H2,1H3,(H2,26,27,29) |
InChIキー |
BOACLTDBJCQNJQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=CC=C(C=C1)NC(=O)NC2=CC3=CC=CC=C3C=C2)(C(F)(F)F)O |
正規SMILES |
CCOC(=O)C(C1=CC=C(C=C1)NC(=O)NC2=CC3=CC=CC=C3C=C2)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3,3,3-trifluoro-2-[(2-methoxybenzoyl)amino]-2-[(6-methylpyridin-2-yl)amino]propanoate](/img/structure/B396102.png)
![N-[1-[(5-bromo-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B396103.png)
![Methyl 3,3,3-trifluoro-2-[(6-methyl-2-pyridinyl)amino]-2-[(phenylacetyl)amino]propanoate](/img/structure/B396104.png)
![Methyl 2-[(5-bromo-2-pyridinyl)amino]-3,3,3-trifluoro-2-[(2-methylbenzoyl)amino]propanoate](/img/structure/B396105.png)
![METHYL 2-(BENZOYLAMINO)-3,3,3-TRIFLUORO-2-[2-(4-NITROPHENYL)HYDRAZINO]PROPANOATE](/img/structure/B396108.png)
![METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE](/img/structure/B396109.png)
![Methyl 2-[(5-bromo-2-pyridinyl)amino]-2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B396111.png)

![N-[1-[(4,6-dimethyl-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B396115.png)
![Methyl 2-[(3,5-dichloro-2-pyridinyl)amino]-3,3,3-trifluoro-2-[(phenylacetyl)amino]propanoate](/img/structure/B396117.png)
![Methyl 2-[(3,5-dichloro-2-pyridinyl)amino]-3,3,3-trifluoro-2-[(3-methylbenzoyl)amino]propanoate](/img/structure/B396118.png)
![4-(4-methoxyphenyl)-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B396119.png)
![Methyl 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-(2-pyridinylamino)propanoate](/img/structure/B396120.png)
![methyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B396125.png)
